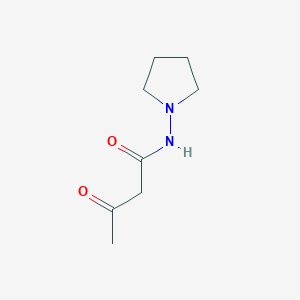

3-Oxo-N-(pyrrolidin-1-yl)butanamide

Description

Structure

3D Structure

Properties

CAS No. |

202801-00-1 |

|---|---|

Molecular Formula |

C8H14N2O2 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

3-oxo-N-pyrrolidin-1-ylbutanamide |

InChI |

InChI=1S/C8H14N2O2/c1-7(11)6-8(12)9-10-4-2-3-5-10/h2-6H2,1H3,(H,9,12) |

InChI Key |

ZSQBOLJWJIDCRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)NN1CCCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Oxo N Pyrrolidin 1 Yl Butanamide and Its Structural Analogs

Established Synthetic Pathways to Butanamide Frameworks

The construction of the butanamide backbone is a fundamental aspect of synthesizing the target compound and its analogs. Traditional methods, including acylation reactions and multi-step sequences, are frequently employed.

Acylation Reactions (e.g., Acyl Chlorides, Anhydrides)

Acylation is a primary method for forming the amide bond in butanamide synthesis. ncert.nic.in This involves the reaction of a nucleophilic amine with a carboxylic acid derivative, such as an acyl chloride or an acid anhydride. ncert.nic.incrunchchemistry.co.uk These reagents are highly reactive, facilitating the formation of the amide linkage. youtube.comstudymind.co.uk

The general mechanism is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride. crunchchemistry.co.uk This is followed by the elimination of a leaving group, typically chloride or a carboxylate. crunchchemistry.co.uk

Key aspects of acylation reactions:

Reactivity: Acyl chlorides are generally more reactive than acid anhydrides and carboxylic acids, often allowing reactions to proceed at room temperature. crunchchemistry.co.ukyoutube.com

Byproducts: Reactions with acyl chlorides produce hydrogen chloride (HCl), which often requires a base like pyridine (B92270) to be neutralized, driving the reaction to completion. ncert.nic.inpressbooks.pub

Control: Acid anhydrides are less vigorous in their reactions compared to acyl chlorides, which can be advantageous for controlling the reaction. studymind.co.uk

| Reagent | General Reaction | Conditions | Advantages | Disadvantages |

| Acyl Chloride | R-COCl + R'-NH₂ → R-CONH-R' + HCl | Often at room temperature, may require a base (e.g., pyridine). ncert.nic.inpressbooks.pub | High reactivity, good yields. youtube.com | Vigorous reaction, produces corrosive HCl. youtube.com |

| Acid Anhydride | (R-CO)₂O + R'-NH₂ → R-CONH-R' + R-COOH | Often requires gentle heating. | Less vigorous, easier to handle. studymind.co.uk | Less reactive than acyl chlorides. |

For the synthesis of 3-oxobutanamides specifically, diketene (B1670635) serves as a valuable starting material in reactions with aromatic primary amines. researchgate.net

Multi-step Reaction Sequences

More complex butanamide frameworks and their analogs can be constructed through multi-step synthetic sequences. medium.comudel.edu These routes offer greater flexibility in introducing various substituents and functionalities. A common approach involves the use of β-keto esters, such as ethyl acetoacetate, which can react with amines to form the desired 3-oxobutanamide structure. researchgate.net

For instance, the synthesis of Brivaracetam, a related pyrrolidin-1-yl butanamide, involves multi-step processes that may include reductive amination and resolution of racemic mixtures using chiral chromatography. google.com Similarly, the synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides can be achieved through the reaction of γ-aminobutyric acid potassium salts with chloroacetamide, followed by thermal cyclization. researchgate.net

Strategic Approaches to Pyrrolidine (B122466) Ring Incorporation and Functionalization

The pyrrolidine ring is a key structural motif in many biologically active compounds. nih.gov Strategies for its incorporation can involve either the construction of the ring from acyclic precursors or the functionalization of a pre-existing pyrrolidine scaffold. nih.gov

Common synthetic routes to the pyrrolidine ring include:

1,3-dipolar cycloadditions. nih.gov

Intramolecular cyclization. nih.gov

Reductive condensation of anilines with 2,5-dimethoxytetrahydrofuran. organic-chemistry.org

Ring contraction of pyridines. nih.govsemanticscholar.org

Once the pyrrolidine ring is formed, it can be further functionalized. For example, in the synthesis of certain dipeptidyl peptidase IV (DPP-4) inhibitors, a difluoropyrrolidine moiety is incorporated. nih.gov

Advanced Synthetic Techniques

Modern synthetic chemistry offers advanced methodologies that can improve the efficiency, scalability, and environmental impact of chemical syntheses.

Flow Chemistry Methodologies

Flow chemistry, or continuous flow synthesis, has emerged as a powerful tool for the synthesis of amides and other organic molecules. researchgate.netnih.gov This technique involves pumping reagents through tubes or channels, where they mix and react. syrris.jp

Advantages of flow chemistry include:

Enhanced Safety: Better control over reaction temperature and pressure.

Improved Efficiency: Increased reaction rates and yields due to efficient mixing and heat transfer. nih.govrsc.org

Scalability: Easier to scale up production compared to traditional batch methods. syrris.jp

Automation: Allows for automated processes, reducing manual labor. amidetech.com

Flow chemistry has been successfully applied to the multi-step synthesis of complex molecules, demonstrating its potential for producing compounds like 3-oxo-N-(pyrrolidin-1-yl)butanamide and its analogs. syrris.jpacs.org

Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. researchgate.netresearchgate.net This approach aims to create new chemical entities with improved biological activity, selectivity, or dual modes of action. researchgate.net

The pyrrolidine scaffold is a versatile component in the design of hybrid compounds. nih.gov For example, pyrrolidine-based hybrids bearing indole (B1671886) and thiourea (B124793) pharmacophores have been synthesized and evaluated as dual inhibitors of human carbonic anhydrase I/II and acetylcholinesterase. nih.govtandfonline.com This strategy could be employed to design novel analogs of this compound with tailored biological profiles.

Design and Synthesis of Diverse Analogs and Derivatives of this compound

The structural framework of this compound offers a versatile scaffold for chemical modification. The design and synthesis of its analogs and derivatives have been driven by the pursuit of compounds with specific, optimized properties. Synthetic strategies are often focused on three key areas: modification of the pyrrolidine ring, variation of the butanamide backbone, and the precise control of stereochemistry.

Modifications of the Pyrrolidine Moiety

Key modifications to the pyrrolidine moiety include:

Substitution on the Ring: Introducing substituents at various positions of the pyrrolidine ring is a primary strategy for creating structural diversity. For instance, the synthesis of analogs containing a 3,3-difluoropyrrolidine (B39680) moiety has been reported. nih.gov This modification is often pursued to alter metabolic stability and electronic properties. Other approaches involve using functionalized precursors like proline and 4-hydroxyproline (B1632879) to introduce desired pharmacophores onto the pyrrolidine fragment. mdpi.com The choice of substituents can have a strong effect on the basicity of the pyrrolidine nitrogen, a key factor in molecular interactions. nih.gov

Complex Ring Fusions: More complex derivatives have been developed where the pyrrolidine ring is part of a larger, often rigid, bicyclic system. These structures are designed to lock the conformation of the molecule, which can be crucial for selective binding to biological targets. mdpi.com

Varied Substituents: A wide range of substituents, from simple alkyl or aryl groups to more complex heterocyclic systems like indole, have been attached to the pyrrolidine ring to explore structure-activity relationships (SAR). nih.gov The molecular diversity and complexity afforded by these modifications allow for the design of potentially more active and less toxic candidates. nih.gov

| Compound Name/Class | Modification on Pyrrolidine Moiety | Key Feature | Reference |

| (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridin-6-ylphenyl)butanamide | 3,3-difluoro substitution | Enhances metabolic profile | nih.gov |

| Pyrrolidine-based organocatalysts | NHTf-substitution | Creates hydrogen bond donor site | mdpi.com |

| Pyrrolidine amide derivatives | Terminal phenyl group substitutions | Inhibits N-acylethanolamine acid amidase (NAAA) | nih.gov |

| Pyrrolidine derivatives with indole | Indole moiety attached | Exhibits antibacterial activity | nih.gov |

Variations within the Butanamide Backbone

Altering the butanamide backbone is another critical strategy for developing novel analogs. These modifications can range from simple substitutions to complete replacement of the linear chain with more complex structures, significantly affecting the molecule's flexibility, polarity, and ability to form hydrogen bonds.

Examples of backbone variations include:

Substitution at the α- and β-positions: The carbon backbone of the butanamide can be functionalized to introduce new chemical groups. In one class of analogs, a series of β-substituted biarylphenylalanine amides were synthesized. nih.gov This creates a more complex and rigid structure compared to the simple butanamide chain.

Chain Elongation/Truncation: The length of the carbon chain can be altered. For example, linking (2S)-cyanopyrrolidine to various amines through a two-carbon (glycinamide) linker results in compounds like 3-[2-((2S)-2-cyano-pyrrolidin-1-yl)-2-oxo-ethylamino]-3-methyl-butyramide. nih.gov

Peptide-like Backbones: A more profound modification involves replacing the butanamide structure with a dipeptide backbone. A family of conformationally constrained pyrrolidinyl Peptide Nucleic Acids (PNAs) has been developed with a nonchimeric α/β-dipeptide backbone derived from proline and cyclic β-amino acids. nih.gov The modular nature of such a dipeptide backbone simplifies synthesis and allows for rapid structural optimization. nih.gov

Amide Bond Substitution: The properties of the amide bond itself can be modified. Substitution on the amide nitrogen can prevent the formation of interchain associations, which can improve the solubility of the resulting peptide or peptidomimetic compound. nih.gov

| Compound Name/Class | Modification on Butanamide Backbone | Key Feature | Reference |

| β-substituted biarylphenylalanine amides | Introduction of a bulky biarylphenylalanine group | Creates a rigid, extended backbone | nih.gov |

| Pyrrolidinyl Peptide Nucleic Acid (PNA) | Replacement with an α/β-dipeptide backbone | Provides conformational constraint and specific binding properties | nih.gov |

| 3-[2-((2S)-2-cyano-pyrrolidin-1-yl)-2-oxo-ethylamino]-3-methyl-butyramide analogues | Glycinamide linker with further substitution | Varies the central part of the molecule | nih.gov |

Regioselective and Stereoselective Syntheses of Derivatives

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of regioselective and stereoselective synthetic methods is crucial for producing specific isomers of this compound derivatives.

Stereoselective Synthesis: The synthesis of specific stereoisomers, such as (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4- nih.govnih.govmdpi.comtriazolo[1,5-a]pyridin-6-ylphenyl)butanamide, demonstrates precise control over multiple chiral centers. nih.gov Such control is essential as different stereoisomers can have vastly different biological activities. The formation of a pyrrolidine skeleton can be achieved through the cyclization of acyclic compounds, a process that can be rendered enantioselective. mdpi.com

Use of Chiral Precursors: A common strategy for achieving high optical purity is to use naturally chiral starting materials. Proline and 4-hydroxyproline are frequently used as optically pure cyclic precursors for introducing a pyrrolidine fragment into a molecule. mdpi.com This method ensures the production of optically pure compounds with good yields. mdpi.com

Conformational Constraints: The stereochemistry of the pyrrolidine ring and its substituents dictates the conformational constraints of the molecule. nih.gov These constraints are essential for determining binding efficiency with biological targets. The structure and stereochemistry of the backbone significantly affect its ability to interact with other molecules. nih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Oxo N Pyrrolidin 1 Yl Butanamide

Oxidation Reactions and Product Characterization

The oxidation of β-ketoamides, such as 3-Oxo-N-(pyrrolidin-1-yl)butanamide, can be effectively achieved using hypervalent iodine(III) reagents, leading to the functionalization of the α-position. Studies on analogous N-substituted 3-oxobutanamides have demonstrated the utility of reagents like (diacetoxyiodo)benzene (B116549) (DIB) and phenyliodine(III) bis(trifluoroacetate) (PIFA). beilstein-journals.orgbeilstein-journals.orgd-nb.infonih.gov

Treatment of 3-oxo-N-phenylbutanamide with DIB has been shown to yield 1-(phenylcarbamoyl)-2-oxopropyl acetate (B1210297). beilstein-journals.orgd-nb.info The reaction proceeds under mild conditions, and the choice of solvent can influence the outcome, with dioxane, 1,2-dichloroethane (B1671644) (DCE), and dimethylformamide (DMF) being effective. beilstein-journals.orgd-nb.info A plausible mechanism suggests the initial attack of the lone pair of electrons from the carbamoyl (B1232498) nitrogen or the carbonyl oxygen on the iodine(III) center of DIB. beilstein-journals.orgd-nb.info This is followed by bond cleavage and nucleophilic attack of an acetate ion to afford the α-acetoxylated product. beilstein-journals.orgd-nb.info

In a related transformation, the use of DIB in the presence of a Lewis acid like zinc(II) chloride can lead to a different product. The reaction of 3-oxo-N-phenylbutanamide under these conditions has been reported to produce N-phenyl dichloroacetamide. beilstein-journals.org This novel oxidative transformation involves the generation of (dichloroiodo)benzene, which acts as a chlorinating agent. beilstein-journals.org

Furthermore, a tandem oxidative α-hydroxylation/β-acetalization reaction of β-ketoamides has been developed using phenyliodine(III) diacetate (PIDA) in the presence of sodium hydroxide (B78521) in methanol. nih.gov This metal-free reaction provides 2-hydroxy-3,3-dimethoxy-N-substituted butanamides in good yields. nih.gov The proposed mechanism involves the formation of an α-hydroxy-β-ketoamide intermediate which then undergoes acetalization. nih.gov

A different approach to the oxidation of related structures involves a pyrrolidine (B122466)/TEMPO-mediated oxidation of α-keto amines, which yields α-keto amides under mild conditions. researchgate.net

Table 1: Oxidation Products of Analagous 3-Oxo-N-substituted Butanamides

| Starting Material | Reagent(s) | Product | Reference |

| 3-Oxo-N-phenylbutanamide | (diacetoxyiodo)benzene (DIB) | 1-(Phenylcarbamoyl)-2-oxopropyl acetate | beilstein-journals.orgd-nb.info |

| 3-Oxo-N-phenylbutanamide | DIB, ZnCl₂ | N-Phenyl dichloroacetamide | beilstein-journals.org |

| β-Ketoamides | Phenyliodine(III) diacetate (PIDA), NaOH, MeOH | 2-Hydroxy-3,3-dimethoxy-N-substituted butanamides | nih.gov |

| α-Keto amines | Pyrrolidine, TEMPO | α-Keto amides | researchgate.net |

Reduction Reactions and Pathway Analysis

The reduction of the β-keto group in this compound can lead to the formation of the corresponding β-hydroxy amide. The stereochemical outcome of this reduction is of significant interest, and various methods have been developed to control the diastereoselectivity.

One effective strategy involves the use of chiral auxiliaries. For instance, the reduction of α-keto amides derived from trans-2,5-bis(methoxymethoxymethyl)pyrrolidine using hydride reagents like LiBEt₃H or KBEt₃H has been shown to proceed with high diastereoselectivity, affording the corresponding α-hydroxy amides in good yields. oup.com The presence of the chiral pyrrolidine auxiliary directs the approach of the hydride to the ketone, leading to the preferential formation of one diastereomer.

Biocatalytic methods also offer a powerful tool for the enantioselective reduction of related β-keto amides. Alcohol dehydrogenases (ADHs) have been employed in dynamic kinetic resolution processes to convert racemic α-alkyl-β-keto amides into optically active α-alkyl-β-hydroxy amides with high enantiomeric excess. researchgate.net

General methods for the reduction of tertiary amides, which could potentially be applied to the amide functionality in this compound, include hydrosilylation reactions. diva-portal.org For example, molybdenum catalysts have been used for the chemoselective hydrosilylation of α,β-unsaturated amides to form allylic amines. diva-portal.org

Table 2: Reduction Methods for Analagous β-Keto Amides

| Substrate Type | Reducing Agent/Catalyst | Product Type | Key Feature | Reference |

| α-Keto amides with chiral pyrrolidine auxiliary | LiBEt₃H or KBEt₃H | α-Hydroxy amides | High diastereoselectivity | oup.com |

| Racemic α-Alkyl-β-keto amides | Alcohol Dehydrogenases (ADHs) | Optically active α-alkyl-β-hydroxy amides | Dynamic kinetic resolution, high enantioselectivity | researchgate.net |

| α,β-Unsaturated tertiary amides | Mo(CO)₆, Hydrosilane | Allylic amines | Chemoselective reduction of the amide | diva-portal.org |

Intramolecular Cyclization and Heterocyclic Ring Formation

The structure of this compound contains functionalities that can participate in intramolecular cyclization reactions to form various heterocyclic rings. While specific studies on the cyclization of this exact compound are limited, research on analogous β-keto amides provides valuable insights into potential reaction pathways.

For example, anilides of N-protected 3-oxo-4-phenylaminobutyric acid have been shown to undergo competing cyclization processes in the presence of polyphosphoric acid to yield quinolin-2-ones and indole (B1671886) derivatives. mdpi.com This demonstrates the potential for the β-ketoamide moiety to participate in intramolecular electrophilic substitution reactions with an appropriate aromatic ring system.

Another relevant transformation is the synthesis of 1-aminoisoquinolines from 2-(2-oxo-2-phenylethyl)benzonitriles and amines, which proceeds via a domino nucleophilic addition and intramolecular cyclization. beilstein-journals.org This highlights the ability of the keto group to participate in cyclization following an initial intermolecular reaction.

Furthermore, general methods for the synthesis of pyrrolidines from tertiary amides have been developed, such as the iridium-catalyzed reductive generation of azomethine ylides followed by [3+2] cycloaddition. acs.org While this is a synthetic route to pyrrolidines rather than a reaction of a pre-formed one, it underscores the reactivity of the amide group in forming heterocyclic structures.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The mechanistic aspects of reactions involving β-ketoamides are often investigated using kinetic and spectroscopic techniques, with NMR spectroscopy being a particularly powerful tool.

Studies on various β-ketoamides have utilized ¹H and ¹³C NMR to investigate the keto-enol tautomerism that is characteristic of this class of compounds. core.ac.ukresearchgate.netmdpi.com These studies have shown that β-ketoamides exist as an equilibrium mixture of the keto and enol forms, and the position of this equilibrium is influenced by factors such as the nature of the substituents, the solvent, and the temperature. core.ac.ukresearchgate.net The enol tautomer is often stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen. For N-acyl homoserine lactones with a 3-oxo group, a significant downfield shift of the amide N-H proton in the ¹H NMR spectrum provides evidence for a stabilizing intramolecular hydrogen bond to the 3-oxo group. researchgate.net

Kinetic studies on related amide formation reactions have provided detailed mechanistic information. For instance, the kinetics of amide formation using a carbodiimide (B86325) and N-hydroxybenzotriazole (HOBt) coupling system have been studied by reaction calorimetry. nih.gov Such studies can determine the rate-determining step of the reaction and provide insights into the roles of different reagents and intermediates. nih.gov

Table 3: Spectroscopic and Kinetic Data for Mechanistic Elucidation of β-Ketoamide Reactions

| Technique | System Studied | Information Gained | Reference |

| ¹H and ¹³C NMR Spectroscopy | Various β-ketoamides | Determination of keto-enol tautomeric equilibrium, influence of substituents, solvent, and temperature. | core.ac.ukresearchgate.netmdpi.com |

| ¹H NMR Spectroscopy | 3-Oxo-N-acyl homoserine lactones | Evidence for intramolecular hydrogen bonding. | researchgate.net |

| Reaction Calorimetry | Amide formation via carbodiimide/HOBt coupling | Reaction kinetics, identification of the rate-determining step. | nih.gov |

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR: In ¹H NMR analysis of 3-Oxo-N-(pyrrolidin-1-yl)butanamide, distinct signals are expected to correspond to the chemically non-equivalent protons in the molecule. The methyl group (CH₃) protons would likely appear as a singlet, while the methylene (B1212753) protons of the butanamide chain and the pyrrolidine (B122466) ring would exhibit more complex splitting patterns (triplets or multiplets) due to coupling with adjacent protons.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. For this compound, eight distinct carbon signals are anticipated, corresponding to the methyl carbon, the two carbonyl carbons (one for the ketone and one for the amide), the methylene carbon of the butanamide backbone, and the four carbons of the pyrrolidine ring. The chemical shifts of the carbonyl carbons would be the most downfield.

Expected ¹H and ¹³C NMR Signals for this compound

| Atom Type | Expected Signal Type | Multiplicity |

|---|---|---|

| ¹H (Proton) | Methyl Protons (CH₃ ) | Singlet |

| Methylene Protons (-CH₂ -C=O) | Singlet | |

| Pyrrolidine Protons (-CH₂ -CH₂ -) | Multiplets | |

| Pyrrolidine Protons (-N-CH₂ -) | Multiplets | |

| ¹³C (Carbon) | C H₃ | Quartic |

| -C H₂-C=O | Triplet | |

| C =O (Ketone) | Singlet | |

| C =O (Amide) | Singlet | |

| Pyrrolidine Carbons (-C H₂-C H₂-) | Triplets |

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of both the ketone and the amide functional groups. These typically appear in the region of 1650-1750 cm⁻¹. Additionally, C-N stretching vibrations from the amide and pyrrolidine ring, and C-H stretching from the alkyl portions of the molecule would be observable.

High-Resolution Mass Spectrometry (HRMS, LC-MS, GC/MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

HRMS: High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the determination of its exact molecular formula (C₈H₁₄N₂O₂).

LC-MS and GC/MS: When coupled with chromatographic techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), mass spectrometry (LC-MS or GC/MS) can be used to separate the compound from a mixture and provide its mass spectrum. This is crucial for identifying the compound in complex matrices and for analyzing its fragmentation pattern, which can offer further structural insights.

X-ray Crystallography and Single-Crystal Diffraction

Should this compound be crystallized, X-ray crystallography and single-crystal diffraction would offer an unambiguous determination of its three-dimensional molecular structure. This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. The resulting crystal structure would reveal the planarity of the amide group and the conformation of the pyrrolidine ring.

Crystallographic Data Parameters Obtainable for this compound

| Parameter | Information Provided |

|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and angles of the repeating unit of the crystal lattice. |

| Bond Lengths | The precise distances between bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

Chromatographic Separation and Purity Determination (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for determining the purity of a sample of this compound. In these methods, the compound is passed through a column under high pressure. The time it takes for the compound to exit the column (retention time) is characteristic of the molecule under specific conditions (e.g., mobile phase composition, column type). By comparing the area of the peak corresponding to the target compound with the areas of any other peaks, the purity can be accurately quantified. These techniques are critical for quality control in the synthesis and manufacturing of the compound.

Theoretical and Computational Chemistry of 3 Oxo N Pyrrolidin 1 Yl Butanamide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide data on the molecule's three-dimensional structure, electronic landscape, and reactivity. For related heterocyclic compounds, the B3LYP functional combined with a basis set like 6-311++G(d,p) has been shown to be effective for accurate calculations of geometry, electronic structure, and spectral properties. ijcce.ac.irnih.govmdpi.com

While a specific crystallographic or dedicated computational study for 3-Oxo-N-(pyrrolidin-1-yl)butanamide was not identified in the surveyed literature, a theoretical optimization would typically be performed using a method like DFT with the B3LYP/6-311++G(d,p) level of theory. nih.gov The resulting data provides a precise description of the molecular framework.

Table 1: Representative Theoretical Geometric Parameters for this compound (Note: The following data is illustrative, based on standard bond lengths and angles for similar chemical structures, as a specific published study for this compound was not found. For validated data, experimental results or a dedicated computational study would be required.)

| Parameter | Bond/Angle | Theoretical Value |

| Bond Lengths (Å) | ||

| C=O (keto) | ~ 1.21 | |

| C=O (amide) | ~ 1.23 | |

| C-N (amide) | ~ 1.35 | |

| N-N | ~ 1.39 | |

| C-C (pyrrolidine) | ~ 1.53 | |

| **Bond Angles (°) ** | ||

| O=C-C | ~ 120 | |

| C-N-N | ~ 118 | |

| C-N-C (amide) | ~ 122 | |

| Dihedral Angles (°) | ||

| C-C-N-N | Varies with conformation |

Electronic Structure Analysis (Frontier Molecular Orbitals, Electrophilicity Index)

The electronic structure of a molecule is key to its chemical reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govgoogle.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. google.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

Global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω), can be derived from the HOMO and LUMO energies. The electrophilicity index, in particular, quantifies the ability of a molecule to accept electrons. nih.gov

Table 2: Representative Theoretical Electronic Properties for this compound (Note: The following values are hypothetical and for illustrative purposes, based on calculations for similar molecules. nih.govresearchgate.net They serve to represent the type of data generated in a DFT study.)

| Parameter | Symbol | Representative Value | Unit |

| Energy of HOMO | EHOMO | -6.8 | eV |

| Energy of LUMO | ELUMO | -1.5 | eV |

| HOMO-LUMO Energy Gap | ΔE | 5.3 | eV |

| Chemical Hardness | η | 2.65 | eV |

| Chemical Potential | μ | -4.15 | eV |

| Electrophilicity Index | ω | 3.25 | eV |

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. researchgate.net It is mapped onto a constant electron density surface, using a color scale to denote different potential values. Red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are prone to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack. researchgate.netresearchgate.net

For this compound, an MEP map would be expected to show strong negative potential (red) around the oxygen atoms of the two carbonyl groups, identifying them as the primary sites for electrophilic interaction. The regions around the hydrogen atoms, particularly the N-H group if it were present (though this molecule features an N-N bond), would typically show positive potential (blue). Such maps are invaluable for predicting intermolecular interactions, including hydrogen bonding. nih.govresearchgate.net

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static structures, molecular modeling and dynamics (MD) simulations are used to study the time-dependent behavior of molecules. tandfonline.comaps.org An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing a view of the molecule's flexibility, conformational changes, and interactions with its environment.

For a compound like this compound, MD simulations could be used to:

Explore its conformational landscape in different solvents.

Analyze the stability of its interactions if bound to a biological target, such as a protein active site. researchgate.netnih.gov

Calculate binding free energies to predict the strength of such interactions.

These simulations rely on force fields, such as AMBER or GROMACS, which are sets of parameters that define the potential energy of the system. tandfonline.comresearchgate.net Studies on related pyrrolidinone derivatives have successfully used MD simulations to assess the stability of ligand-protein complexes, often analyzing metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the simulation period. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. uran.ua This is achieved by calculating a set of molecular descriptors for each compound and using statistical methods to create a predictive model. dntb.gov.ua

For a class of compounds like pyrrolidine (B122466) amides, QSAR studies have been conducted to predict their inhibitory activity against enzymes like dipeptidyl peptidase-IV (DPP-IV). dntb.gov.uanih.gov Such models often use a variety of descriptors, including:

Lipophilicity: (e.g., LogP)

Electronic: (e.g., dipole moment) uran.ua

Topological and Geometrical: (e.g., molecular volume, surface area) uran.ua

Although no specific QSAR model for this compound was found, its descriptors could be calculated using cheminformatics software and inputted into a relevant existing model for related compounds to predict its potential activity. Cheminformatics tools like RDKit are instrumental in managing chemical data, calculating descriptors, and building these predictive models.

Structure Activity Relationship Sar and Molecular Interaction Studies

Correlating Structural Features with Biological Activities

The biological profile of compounds containing the butanamide and pyrrolidine (B122466) scaffolds is highly dependent on their structural features. The five-membered pyrrolidine ring is a particularly versatile scaffold in drug discovery due to its non-planar, sp3-hybridized nature, which allows for efficient exploration of three-dimensional pharmacophore space. nih.govdntb.gov.uaunipa.it This contrasts with flat, aromatic rings like pyrrole. unipa.it The non-planarity, often described as "pseudorotation," and the potential for up to four stereogenic centers contribute significantly to the molecule's ability to adopt specific conformations for optimal binding to protein targets. nih.govdntb.gov.uaunipa.it

SAR analyses of related structures reveal that substituents on the pyrrolidine ring are a critical determinant of biological activity. For instance, in a series of pyrrolidine-2,5-dione derivatives studied for anticonvulsant activity, the nature of the substituent at the 3-position strongly influenced their efficacy in different seizure models. nih.gov Derivatives with a 3-benzhydryl or 3-isopropyl group showed favorable protection in the pentylenetetrazole (scPTZ) test, while 3-methyl and unsubstituted derivatives were more active in the maximal electroshock (MES) test. nih.gov Similarly, in the development of antiepileptic agents analogous to levetiracetam, substitution at the 4-position of the lactam ring with small hydrophobic groups was found to improve both in vitro and in vivo potency. acs.org

The butanamide portion of the molecule also plays a crucial role. A study on N-phenyl-4-oxo-butanamide derivatives designed as antitubercular agents demonstrated that the nature of the substituents on the terminal phenyl ring significantly impacted their minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis. niscpr.res.in This highlights that both the pyrrolidine and the butanamide moieties offer opportunities for structural modification to fine-tune biological activity and selectivity. acs.orgniscpr.res.in

**6.2. Ligand-Receptor Interaction Profiling

The interaction between a small molecule (ligand) and its target protein (receptor) is the foundational event for a pharmacological response. Profiling these interactions through computational and experimental methods provides insight into the compound's mechanism of action and binding affinity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. unja.ac.id This method models the interactions between the chemical and the biological target, helping to elucidate potential mechanisms of action based on chemical structure. unja.ac.id

While specific docking studies for 3-Oxo-N-(pyrrolidin-1-yl)butanamide are not extensively documented, research on analogous structures provides valuable insights. For example, a study on 3-oxo-N-(1,3-thiazol-2-yl)butanamide investigated its interaction with the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a target in cancer therapy. unja.ac.id The docking results showed a favorable binding free energy of -9.86 kcal/mol and an inhibition constant of 1.47 μM, suggesting it could be a viable anti-cancer candidate. unja.ac.id

In another study, N-phenyl-4-oxo-butanamide derivatives were docked against several enzymes involved in the mycolic acid biosynthesis of Mycobacterium tuberculosis. niscpr.res.in The results identified InhA as the putative enzyme target, with the most potent compounds, 4c and 4d , exhibiting strong binding affinities below –10.0 kcal/mol. niscpr.res.in The docking analysis revealed key interactions with amino acid residues such as Gly-14, Ser-20, Ala-22, and Gln-214 within the InhA active site. niscpr.res.in These simulations are crucial for identifying potential biological targets and guiding the synthesis of more potent analogs.

Table 1: Molecular Docking Data for Butanamide Analogs

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 3-oxo-N-(1,3-thiazol-2-yl)butanamide | VEGFR-2 | -9.86 | Not Specified | unja.ac.id |

| N-(2,4-difluorophenyl)-4-oxo-4-(4-phenylpiperazin-1-yl)butanamide (4c) | InhA | < -10.0 | Gly-14, Ser-20, Ala-22, Gln-214 | niscpr.res.in |

| N-(2,4-difluorophenyl)-4-oxo-4-(4-benzylpiperazin-1-yl)butanamide (4d) | InhA | < -10.0 | Gly-14, Ser-20, Ala-22, Gln-214 | niscpr.res.in |

In vitro binding assays provide quantitative measures of a compound's affinity for a specific biological target, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). These values are critical for SAR studies.

For a series of β-substituted biarylphenylalanine amides designed as dipeptidyl peptidase IV (DPP-4) inhibitors, the compound (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4- ontosight.aiontosight.aismolecule.comtriazolo[1,5-a]-pyridin-6-ylphenyl)butanamide was identified as a potent inhibitor with an IC₅₀ value of 6.3 nM. nih.govacs.org This high affinity underscores the effectiveness of the specific combination of functional groups and stereochemistry in this analog. nih.govacs.org

In a different context, researchers identified inhibitors of the enzyme diguanylate cyclase (DgcA). nih.gov The scaffold [2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 1,3-benzothiazole-6-carboxylate, which is structurally related to the title compound, showed an IC₅₀ of 4.0 μM. nih.gov Further studies on this scaffold revealed that replacing the pyrrolidin-2-one ring with a simple pyrrolidine only marginally decreased the binding affinity (IC₅₀ of 17.1 μM), indicating that the hydrogen bond accepting capacity of the oxo group on the pyrrolidine ring was not an absolute prerequisite for binding to DgcA in this case. nih.gov

Table 2: In Vitro Binding Affinity Data for Related Butanamide and Pyrrolidine Derivatives

| Compound/Scaffold | Target Protein | Binding Affinity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4- ontosight.aiontosight.aismolecule.comtriazolo[1,5-a]-pyridin-6-ylphenyl)butanamide | DPP-4 | 6.3 nM (IC₅₀) | nih.govacs.org |

| [2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 1,3-benzothiazole-6-carboxylate | DgcA | 4.0 μM (IC₅₀) | nih.gov |

| Analog of above with pyrrolidine replacing pyrrolidin-2-one | DgcA | 17.1 μM (IC₅₀) | nih.gov |

| 3-oxo-N-(1,3-thiazol-2-yl)butanamide | VEGFR-2 | 1.47 μM (Inhibition Constant) | unja.ac.id |

Stereochemical Influences on Biological Recognition and Potency

Stereochemistry plays a pivotal role in the interaction between a drug and its biological target, as enzymes and receptors are chiral environments. nih.govdntb.gov.ua The spatial orientation of substituents can dramatically alter biological activity, and different stereoisomers of the same compound can exhibit widely varying potencies and even different pharmacological profiles. nih.gov

The pyrrolidine ring, with its potential for multiple chiral centers, is a key contributor to the stereochemistry of molecules like this compound. nih.govdntb.gov.ua Studies on related compounds consistently demonstrate the importance of specific stereoisomers. For example, the potent antiepileptic activity of (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide highlights the critical nature of both the (S)-configuration at the butanamide alpha-carbon and the (R)-configuration at the 4-position of the pyrrolidine ring. acs.org This specific arrangement is approximately 10 times more potent than its analog, levetiracetam. acs.org

Similarly, the high potency of the DPP-4 inhibitor mentioned earlier is strictly dependent on its (2S,3S) configuration. nih.govacs.org This specific stereochemistry allows the molecule to fit precisely into the active site of the DPP-4 enzyme, maximizing favorable interactions. In another example involving anticonvulsants, the R-enantiomer of a pyrrolidine-2,5-dione derivative was shown to have a distinctly more beneficial safety profile and higher metabolic stability compared to the racemate. mdpi.com These findings collectively underscore that controlling the stereochemistry is a crucial aspect in the design of potent and selective drug candidates based on the pyrrolidine-butanamide scaffold. nih.govdntb.gov.ua

Functional Group Contributions to Pharmacological Profiles

The Pyrrolidine Ring: This saturated heterocycle acts as a versatile scaffold. nih.govdntb.gov.ua Its non-planar conformation is crucial for presenting substituents in a defined three-dimensional arrangement, which can enhance binding affinity and selectivity. nih.govunipa.it Modifications to the ring, such as the introduction of a propyl group in antiepileptics or difluoro groups in DPP-4 inhibitors, have been shown to significantly modulate potency. acs.orgnih.gov

The 3-Oxo Group: The ketone group on the butanamide chain is a key functional feature. As a hydrogen bond acceptor, it can form crucial interactions with amino acid residues in a protein's active site, anchoring the ligand in a favorable binding pose. ontosight.aiontosight.ai

The Amide Linkage (-CONH-): The amide group is essential for the structural integrity and biological activity of many related compounds. In studies of α-ketoamides, N-methylation of the amide resulted in a complete loss of activity, suggesting the amide N-H group is involved in a critical hydrogen bond or that a methyl group introduces a steric clash. acs.org Similarly, for antiepileptic pyrrolidone acetamides, the carboxamide moiety was found to be essential for affinity to the target binding site. acs.org

Applications in Chemical Biology and Exploratory Medicinal Chemistry

Enzyme Inhibition and Modulation Studies

Derivatives of the pyrrolidine-butanamide scaffold have been identified as potent inhibitors of several clinically relevant enzymes.

Dipeptidyl Peptidase IV (DPP-4): In the quest for treatments for type 2 diabetes, a series of β-substituted biarylphenylalanine amides based on a pyrrolidine (B122466) structure were synthesized and evaluated as DPP-4 inhibitors. nih.gov Optimization efforts led to the discovery of (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4- bldpharm.comnih.govdovepress.comtriazolo[1,5-a]pyridin-6-ylphenyl)butanamide, a potent and selective DPP-4 inhibitor with an IC₅₀ value of 6.3 nM. nih.gov This compound demonstrated excellent oral bioavailability and in vivo efficacy in preclinical models, highlighting it as a potential candidate for diabetes treatment. nih.gov

Enoyl-ACP Reductase (InhA): This enzyme is a critical target for the development of new antitubercular drugs. nih.gov Research has shown that pyrrolidine carboxamides can effectively inhibit InhA. nih.gov Molecular docking studies revealed that these compounds fit well within the binding pocket of the enzyme, interacting with key residues and the NAD+ cofactor. mdpi.com The amide bond and the pyrrolidine ring were found to be essential for inhibitory activity against InhA. nih.gov

Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors represent a significant class of anticancer drugs. nih.gov The pyrrolidine nucleus has been a key feature in the design of potent PARP inhibitors. mdpi.com Starting from a lead compound, ((Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide), optimization led to analogues with potent PARP-1 IC₅₀ values ranging from 4 to 197 nM. nih.gov Further development resulted in the discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide, a potent inhibitor of both PARP-1 and PARP-2. X-ray crystallography confirmed the binding mode of these inhibitors, with appendages extending toward the adenosine-binding pocket of PARP-1. nih.gov

Table 1: Enzyme Inhibition Data for 3-Oxo-N-(pyrrolidin-1-yl)butanamide Derivatives

| Compound Name | Target Enzyme | IC₅₀ Value |

|---|---|---|

| (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4- bldpharm.comnih.govdovepress.comtriazolo[1,5-a]pyridin-6-ylphenyl)butanamide | Dipeptidyl Peptidase IV (DPP-4) | 6.3 nM nih.gov |

| Optimized Benzofuran Carboxamide Analogs | Poly(ADP-ribose) Polymerase-1 (PARP-1) | 4 - 197 nM nih.gov |

| Compound 81 (Benzofuran Carboxamide Analog) | Poly(ADP-ribose) Polymerase-1 (PARP-1) | 30 nM nih.gov |

Receptor Agonism/Antagonism Investigations

The structural versatility of the pyrrolidine-butanamide framework has been leveraged to design ligands that interact with key receptors in the central nervous system. An agonist is a molecule that activates a receptor, while an antagonist blocks the action of an agonist.

Free Fatty Acid Receptor 3 (FFAR3): Extensive searches of scientific literature and chemical databases did not yield specific information linking this compound or its close derivatives to modulatory activity at the Free Fatty Acid Receptor 3. Research on FFAR3 agonists and antagonists has focused on other chemical scaffolds. nih.gov

Dopamine D3 Receptor (D3R): The pyrrolidine moiety is a key structural feature in the design of selective D3 receptor ligands. The D3 receptor is a target for treating CNS disorders, and selective antagonists are of particular interest. Researchers have designed dual-target ligands that combine a μ-opioid receptor (MOR) agonist pharmacophore with a D3R antagonist pharmacophore, often using a pyrrolidine-based linker. This strategy aims to create safer analgesics with reduced abuse potential. The pyrrolidine ring's rigidity and substitution patterns are crucial for achieving high affinity and selectivity for the D3 receptor over the closely related D2 receptor.

μ-Opioid Receptor (MOR): The butanamide scaffold has been incorporated into ligands targeting the μ-opioid receptor for pain management. nih.gov In the development of dual-target MOR/D3R ligands, opioid scaffolds derived from agonists like Loperamide have been tethered to dopaminergic moieties, including substituted pyrrolidines. This innovative approach seeks to produce analgesic effects through MOR partial agonism while simultaneously reducing opioid misuse liability via D3R antagonism.

Antimalarial Agent Development

The fight against malaria, particularly drug-resistant strains, requires the continuous development of new therapeutic agents. The pyrrolidine amide scaffold has been explored for this purpose.

In one study, novel pyrrolidine-pentanamide sulfonamide derivatives were synthesized and evaluated as potential antimalarial agents. bldpharm.com Molecular docking simulations showed that several of these compounds exhibited tight binding to essential parasite proteins, such as farnesyl pyrophosphate synthase and the Plasmodium falciparum 80S ribosome, suggesting their potential as effective antimalarials. bldpharm.com Another line of research involved the synthesis of tert-butyl 3-oxo-3-(pyrrolidin-1-yl)propylcarbamate as an intermediate in the development of new 4-aminoquinoline-based antimalarial drugs. Similarly, tert-butyl (3-methyl-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl)carbamate was synthesized as part of a study on arylsulphonamoyl ala-val carboxamide dipeptides with antimalarial activity.

Research into Anticonvulsant and Antinociceptive Properties

Derivatives of pyrrolidine, particularly pyrrolidone butanamides and pyrrolidine-2,5-diones, have shown significant promise as anticonvulsant and antinociceptive agents. dovepress.com

Building on the foundation of the antiepileptic drug Levetiracetam, which features a pyrrolidone acetamide (B32628) structure, researchers have systematically modified the scaffold to develop more potent agents. dovepress.com This led to the selection of (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide, which is approximately 10 times more potent than Levetiracetam in a mouse model of audiogenic seizures. dovepress.com

Hybrid molecules combining fragments of known antiepileptic drugs have also been developed. A series of hybrid compounds derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)butanamide demonstrated potent, broad-spectrum anticonvulsant activity in maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6-Hz seizure models. These compounds also showed significant analgesic activity in models of tonic and neuropathic pain.

Table 2: Anticonvulsant Activity of Pyrrolidine-Dione Derivatives in the 6-Hz Seizure Model

| Compound | ED₅₀ (mg/kg) |

|---|---|

| Compound 4 (N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide) | 24.66 |

| Compound 14 | 31.3 (32 mA test) / 63.2 (44 mA test) |

| Compound 15 (N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)butanamide) | 47.21 (approx.)* |

| Compound 16 (N-(2-chlorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)butanamide) | 47.21 |

Value range for series was 24.66-47.21 mg/kg.

Antitubercular Drug Discovery Efforts

Tuberculosis remains a major global health threat, necessitating the discovery of new drugs that act on novel targets. The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis and a validated drug target. nih.gov

Research into InhA inhibitors has identified pyrrolidine carboxamide derivatives as a promising class of compounds. nih.gov Structure-activity relationship (SAR) studies have revealed that the pyrrolidine ring and the amide bond are critical for activity. nih.gov Molecular modeling has further elucidated the interactions between these compounds and the InhA active site, guiding the design of more potent inhibitors. nih.govmdpi.com

Contribution to General Medicinal Chemistry Lead Optimization

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, with the goal of identifying a preclinical candidate. The this compound scaffold and its analogues are exemplary of a versatile framework used in lead optimization across various therapeutic areas.

The examples discussed in the preceding sections illustrate this contribution:

Systematic Modification: In the development of anticonvulsants, systematic substitution at the 4-position of the pyrrolidone ring led to a tenfold increase in potency compared to the parent drug, Levetiracetam. dovepress.com

Scaffold Hybridization: Combining the pyrrolidine-dione structure with other pharmacophores, as seen in the dual MOR-D3R ligands, is a sophisticated lead optimization strategy to create multifunctional drugs with improved safety profiles.

Structure-Based Design: For enzyme targets like PARP and InhA, the pyrrolidine core serves as an anchor that can be elaborated with different functional groups to enhance binding affinity and selectivity, often guided by X-ray crystal structures and molecular modeling. nih.govnih.gov

Improving Physicochemical Properties: Modifications to the core, such as the introduction of fluorine atoms in the DPP-4 inhibitor series, are used to fine-tune properties like metabolic stability and bioavailability, which are crucial for a successful drug. nih.gov

The consistent use of this chemical motif in successful optimization campaigns underscores its importance as a privileged scaffold in medicinal chemistry.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide |

| (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4- bldpharm.comnih.govdovepress.comtriazolo[1,5-a]pyridin-6-ylphenyl)butanamide |

| 2-(1-(3-(4-Chlorophenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide |

| Levetiracetam ((S)-alpha-ethyl-2-oxopyrrolidine acetamide) |

| Loperamide |

| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)butanamide |

| N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide |

| N-(2-chlorobenzyl)-2-(2,5-dioxopyrrolidin-1-yl)butanamide |

| tert-Butyl 3-Oxo-3-(pyrrolidin-1-yl)propylcarbamate |

| tert-butyl (3-methyl-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl)carbamate |

Future Perspectives and Emerging Research Avenues

Innovations in Synthetic Methodologies for Butanamide Derivatives

Classical methods for synthesizing β-keto amides, such as the acylation of amide enolates, often face challenges, particularly with primary and secondary amides, which may require harsh conditions or complex protection strategies. nih.govbeilstein-journals.org Modern synthetic chemistry is overcoming these hurdles with more elegant and efficient strategies applicable to the synthesis of 3-Oxo-N-(pyrrolidin-1-yl)butanamide and its derivatives.

A significant area of innovation is the use of domino reactions, which allow for the construction of complex molecules in a single step from simple precursors. One such approach utilizes ethylenediamine-derived β-enamino amides as synthetic equivalents of amide enolates. nih.govnih.gov These intermediates can be selectively C-acylated and then undergo a domino fragmentation sequence in acidic media to yield the desired β-keto amides. thieme-connect.comorganic-chemistry.org This method avoids the direct use of sensitive amide enolates and offers a practical, high-yield route to functionalized butanamides. nih.govorganic-chemistry.org

Another innovative strategy involves the hydrolysis of α-oxo ketene-N,S-acetals. tandfonline.combeilstein-journals.org Researchers have found that by simply switching the reaction conditions—using an acid like dodecylbenzenesulfonic acid versus a base like sodium hydroxide (B78521)—it is possible to selectively synthesize either β-keto thioesters or β-keto amides from the same starting material in an aqueous, environmentally friendly medium. beilstein-journals.org Furthermore, allenamides are emerging as versatile intermediates that can be transformed into β-keto amides on unprotected peptides, showcasing a powerful tool for late-stage modification. nih.gov These methodologies represent a significant step forward, offering milder conditions, greater efficiency, and the potential for creating diverse libraries of butanamide derivatives for screening. organic-chemistry.org

Deeper Mechanistic Understanding of Compound Reactivity

The reactivity of this compound is governed by the interplay between the β-keto amide moiety and the N-acyl pyrrolidine (B122466) ring. The β-keto amide portion exists in a keto-enol tautomeric equilibrium, which influences its role as a nucleophile or electrophile and its ability to coordinate with metal ions. researchgate.net Computational studies on similar ferrocenyl-containing β-ketoamides have confirmed that they exist predominantly in the keto form. researchgate.net The formation of β-ketoamides via acyl Meldrum's acid adducts is suggested to proceed through a highly reactive α-oxoketene intermediate, a finding supported by kinetic studies. researchgate.net

A frontier in understanding the reactivity of the pyrrolidine portion involves the selective cleavage of the otherwise inert C–N bond. Recent breakthroughs have shown that combining a Lewis acid with photoredox catalysis can enable the reductive cleavage of the C2–N bond in N-benzoyl pyrrolidines. nih.govnih.govchemrxiv.orgresearchgate.net This process involves a single-electron transfer to the amide, facilitated by the Lewis acid, which generates a radical intermediate that can undergo further transformations. nih.govchemrxiv.org This "skeletal remodeling" opens up unprecedented synthetic pathways to convert pyrrolidines into other valuable structures like aziridines or γ-lactones, a strategy that could be applied to derivatives of this compound to generate novel molecular scaffolds. nih.govnih.gov

Rational Design of Next-Generation Analogs via Computational Approaches

Computational chemistry has become an indispensable tool for accelerating the drug discovery process, moving from serendipitous findings to rational, structure-based design. For butanamide derivatives, in silico methods are being used to guide the synthesis of analogs with improved potency, selectivity, and pharmacokinetic profiles. niscpr.res.inniscpr.res.in

Docking simulations, for instance, have been used to predict how N-phenyl-4-oxo-butanamide derivatives bind to enzymes involved in mycobacterial mycolic acid biosynthesis, identifying InhA as a likely target. niscpr.res.inniscpr.res.in These studies help prioritize which analogs to synthesize, saving significant time and resources. Similarly, computational analysis of β-keto esters designed as quorum-sensing inhibitors has helped to assess their reactivity and ADME (absorption, distribution, metabolism, and excretion) properties before synthesis. nih.gov By understanding the electronic structure and potential for nucleophile-electrophile interactions, researchers can predict potential toxicity and refine molecular designs. nih.gov Molecular dynamics simulations further enhance this understanding by revealing how a ligand interacts with its target protein over time, providing a more dynamic picture of the binding event. nih.gov This multi-faceted computational approach allows for the intelligent design of next-generation analogs of this compound tailored for specific biological targets.

| Computational Approach | Application in Butanamide/Pyrrolidine Analog Design | Key Insights Gained | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes and affinities of N-phenyl-4-oxo-butanamide derivatives with anti-tubercular enzyme targets (e.g., InhA). | Identification of putative enzyme targets and key binding interactions, guiding the synthesis of more potent inhibitors. | niscpr.res.inniscpr.res.in |

| ADME Prediction | Evaluating pharmacokinetic properties (absorption, distribution, metabolism, excretion) of designed β-keto esters and pyrrolidine derivatives. | Early identification of candidates with drug-like properties and prediction of potential toxicity issues. | nih.govnih.gov |

| Molecular Dynamics | Simulating the interaction of β-keto ester analogs with quorum-sensing proteins (LasR, LuxS) over time. | Assessment of the stability of ligand-protein complexes and identification of the most promising candidates for inhibiting bacterial communication. | nih.gov |

| Structure-Based Design | Using the X-ray crystal structure of target proteins (e.g., β-secretase) to design isophthalamide-derived inhibitors with enhanced selectivity. | Rational introduction of functional groups (e.g., hydroxyl groups) to improve binding affinity and selectivity over related enzymes. | nih.gov |

| DFT Calculations | Studying the keto-enol tautomerism and electronic structure of ferrocenyl-containing β-ketoamides to understand their stability and reactivity. | Confirmation that β-ketoamides exist primarily in the keto form, which dictates their chemical behavior and electrochemical properties. | researchgate.net |

Expansion into Novel Biological Targets and Therapeutic Areas

While initial interest in butanamide and pyrrolidine structures has been focused on areas like epilepsy, ongoing research reveals a much broader therapeutic potential. nih.gov The versatility of the pyrrolidine scaffold, in particular, makes it a "privileged" structure in medicinal chemistry, appearing in compounds targeting a wide array of diseases. nih.govtandfonline.com

Derivatives are now being investigated for a diverse range of biological activities. For example, hybrid molecules combining the pyrrolidine-2,5-dione fragment of ethosuximide (B1671622) with butanamide side chains have shown potent anticonvulsant activity in preclinical models. nih.gov Other butanamide derivatives have been explored as anti-inflammatory agents. ontosight.ai The pyrrolidine scaffold is central to the design of novel inhibitors for dihydrofolate reductase (DHFR), a key target in anticancer and antimicrobial therapy. nih.gov Furthermore, pyrrolidine-based molecules are being developed as dual-target inhibitors for enzymes like α-glucosidase and aldose reductase for diabetes treatment, and as ligands for serotonin (B10506) receptors (5-HT1A) and transporters (SERT) for depression. nih.govbohrium.comresearchgate.net This expansion into new therapeutic areas highlights the vast potential of analogs derived from this compound.

| Therapeutic Area | Specific Biological Target/Application | Example or Finding | Reference |

|---|---|---|---|

| Oncology | Dihydrofolate Reductase (DHFR) Inhibition | Pyrrolidine-based thiosemicarbazones show potent DHFR inhibitory activity, a key target for anticancer agents. | nih.gov |

| Infectious Diseases | Anti-tubercular Agents | N-phenyl-4-oxo-butanamide derivatives identified as potent agents against M. tuberculosis, likely targeting the enzyme InhA. | niscpr.res.in |

| Metabolic Disorders | α-Glucosidase / Aldose Reductase Inhibition | Polyhydroxylated pyrrolidines (aza-sugars) act as dual-target inhibitors for enzymes relevant to diabetes management. | nih.gov |

| Metabolic Disorders | Dipeptidyl Peptidase-IV (DPP-4) Inhibition | A (2S,3S)-3-amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-phenylbutanamide analog was developed as a potent and selective DPP-4 inhibitor for type 2 diabetes. | nih.gov |

| CNS Disorders | Antidepressant Activity (Serotonin System) | Pyrrolidine-2,5-dione derivatives show dual affinity for the serotonin 5-HT1A receptor and the serotonin transporter (SERT). | bohrium.comresearchgate.net |

| CNS Disorders | Anticonvulsant Activity | Hybrid molecules of 2-(2,5-dioxopyrrolidin-1-yl)butanamide show broad-spectrum anticonvulsant effects in MES and scPTZ seizure models. | nih.gov |

| Inflammatory Diseases | Anti-inflammatory Activity | Complex butanamide derivatives have been investigated for their potential to treat inflammatory diseases. | ontosight.ai |

Q & A

Q. What are the optimal synthetic routes for 3-Oxo-N-(pyrrolidin-1-yl)butanamide, and how do reaction conditions influence yield?

The compound is synthesized via Hantzsch multicomponent reactions using aldehydes (e.g., 2-chlorobenzaldehyde), ammonium carbonate, and 3-oxo-N-(prop-2-yn-1-yl)butanamide in ethanol with piperidine as a catalyst at 45–50°C for 15 hours. Yields vary (e.g., 56% for 4e and 39% for 4c), influenced by temperature, stoichiometry, and purification methods (column chromatography with CH2Cl2/MeOH mixtures) . Alternative routes involve condensation reactions with aromatic aldehydes under solvent-free grinding conditions, yielding derivatives like anthraquinone-linked cyclopentaanthracenes .

Q. How is structural characterization of this compound and its derivatives performed?

Key techniques include:

- 1H/13C NMR : Peaks at δ 3.38 (s, CO-CH2-CO) and δ 167.98 (amide C=O) confirm the ketone and amide backbone .

- IR spectroscopy : Bands at 1714–1715 cm⁻¹ (C=O ketone) and 1641–1642 cm⁻¹ (C=O amide) .

- Elemental analysis : Deviations in calculated vs. observed C/H/N percentages (e.g., C: 64.28% calc. vs. 63.11% obs. for 4e) highlight purity challenges .

Q. What are the standard protocols for evaluating the biological activity of this compound?

- Antimycobacterial assays : Derivatives are tested against Mycobacterium tuberculosis H37Rv using microplate Alamar Blue assays, with IC50 values calculated from dose-response curves .

- Anticonvulsant screening : Modified maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice, with ED50 values determined .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) impact biological activity?

- Electron-withdrawing groups (e.g., -Cl in 3-oxo-N-(p-chlorobenzyl)butanamide) enhance antimycobacterial activity (IC50: 1.2 µM) by improving membrane permeability .

- Methoxy groups reduce activity due to steric hindrance or metabolic instability . Quantitative structure-activity relationship (QSAR) models correlate logP and polar surface area with efficacy .

Q. What mechanisms underlie the multi-target pharmacological profile of this compound derivatives?

- Nrf2 activation : Derivatives like 4e modulate oxidative stress pathways via Keap1-Nrf2-ARE interactions, confirmed by luciferase reporter assays .

- Cathepsin S inhibition : Competitive binding assays (Ki < 50 nM) show blockade of the enzyme’s active site, validated by X-ray crystallography .

- Calcium channel modulation : Patch-clamp electrophysiology reveals L-type Ca²⁺ channel blockade (IC50: 0.8 µM) in neuronal cells .

Q. How can contradictory data on synthetic yields and bioactivity be resolved?

- Yield discrepancies : Lower yields in solvent-free grinding (40% for anthraquinone derivatives ) vs. Hantzsch reactions (56% ) arise from incomplete cyclization or side reactions. Optimization via microwave-assisted synthesis improves efficiency .

- Bioactivity variability : Batch-to-batch purity differences (e.g., residual piperidine in Hantzsch products) can alter IC50 values. HPLC purity checks (>95%) and strict QC protocols are critical .

Q. What computational tools are used to predict the reactivity and pharmacokinetics of this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites in cyclocondensation reactions .

- ADMET prediction : SwissADME and pkCSM models estimate moderate bioavailability (F: 60–70%), CYP3A4 metabolism, and blood-brain barrier penetration .

Methodological Tables

Q. Table 1: Comparative Synthesis Routes

| Method | Conditions | Yield | Key Reference |

|---|---|---|---|

| Hantzsch reaction | Ethanol, piperidine, 45°C | 56% | |

| Solvent-free grinding | Room temperature, 1 hour | 40% | |

| Column chromatography | CH2Cl2/MeOH (95:5) + 1% NH3 | 39–56% |

Q. Table 2: Bioactivity of Select Derivatives

| Derivative | Target | IC50/ED50 | Mechanism |

|---|---|---|---|

| 3-oxo-N-(p-Cl-benzyl) | M. tuberculosis | 1.2 µM | Cell wall synthesis |

| 4e (Hantzsch product) | Nrf2 | 0.5 µM | Oxidative stress |

| Levocetirizine analog | L-type Ca²⁺ channels | 0.8 µM | Voltage-gated block |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.